Rosmarinic acid

Übersicht

Beschreibung

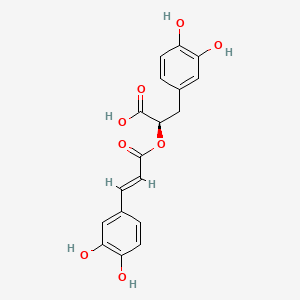

Rosmarinic acid is a naturally occurring polyphenolic compound found in various plants, particularly those belonging to the Lamiaceae family, such as rosemary, sage, and mint. It was first isolated from rosemary (Salvia rosmarinus) in 1958 by Italian chemists Scarpatti and Oriente . This compound is known for its antioxidant, anti-inflammatory, and antimicrobial properties, making it a valuable compound in both traditional and modern medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Rosmarinic acid can be synthesized through an esterification reaction between caffeic acid and 3,4-dihydroxyphenyl lactic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions . The synthetic route can be summarized as follows:

- Esterification of caffeic acid with 3,4-dihydroxyphenyl lactic acid.

- Purification of the resulting this compound through recrystallization.

Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources. The extraction process includes:

- Harvesting and drying the plant material.

- Grinding the dried material to a fine powder.

- Extracting the this compound using solvents such as ethanol or acetone.

- Purifying the extract through filtration and evaporation .

Analyse Chemischer Reaktionen

Radical Scavenging Mechanisms

RA’s antioxidant activity is mediated through three primary pathways: Hydrogen Atom Transfer (HAT) , Single Electron Transfer (SET) , and Proton Loss Electron Transfer (PLET) .

Hydrogen Atom Transfer (HAT)

RA neutralizes free radicals (e.g., HO- , HOO- , CH3OO- ) by donating hydrogen atoms from its hydroxyl groups. Key findings include:

-

Bond Dissociation Energies (BDE) :

-

Rate Constants :

| Radical Type | Reaction Pathway | Rate Constant (M⁻¹s⁻¹) |

|---|---|---|

| HO- | HAT | 2.89 × 10¹⁰ |

| HOO- | HAT/SET | 3.18 × 10⁸ |

| CH3OO- | HAT | 3.16 × 10⁴ (lipid) |

Single Electron Transfer (SET)

RA’s dianion form facilitates SET mechanisms, particularly in aqueous environments. Computational studies indicate:

-

Reduction Potential : RA exhibits lower reduction potentials than ascorbate, enabling efficient electron transfer to neutralize radicals .

-

Marcus Theory Parameters :

Metal Chelation and Redox Modulation

RA chelates transition metals (Fe²⁺, Fe³⁺, Cu²⁺), inhibiting Fenton/Haber-Weiss reactions that generate HO- radicals. Key reactions include:

Iron Complexation

RA binds Fe³⁺ via ester and phenolic hydroxyl groups, forming stable complexes with:

-

Formation Constant (Kf) : High values reflect strong chelation.

-

Thermodynamic Parameters :

Copper Chelation

RA interacts with Cu²⁺, disrupting Fenton-like reactions. NMR studies show broadening of RA’s aromatic protons upon Cu²⁺ addition, confirming binding .

| Metal Ion | Chelation Site | Effect on ROS Generation |

|---|---|---|

| Fe³⁺ | Phenolic OH groups | Inhibits Fenton reaction |

| Cu²⁺ | Ester and phenolic | Reduces HO- production |

Pro-Oxidant Risks

RA’s redox dualism depends on environmental conditions:

-

Fe(III)-to-Fe(II) Reduction : RA reduces Fe³⁺ to Fe²⁺ in the presence of superoxide (O₂⁻), initiating Fenton-like HO- generation .

-

Ascorbate Interaction : RA inhibits Cu²⁺ reduction by ascorbate, mitigating pro-oxidant risks via the OIL-1 pathway .

| Reducing Agent | Pro-Oxidant Risk |

|---|---|

| Superoxide (O₂⁻) | High (Fe³⁺ reduction) |

| Ascorbate (AA⁻) | Low (Cu²⁺ inhibition) |

Structural Interactions

RA binds biomolecules like bovine serum albumin (BSA) with high affinity (Kf = 4.18 × 10⁴ M⁻¹), interacting at subdomain IIA residues . This suggests potential applications in drug delivery and protein protection.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Rosmarinic acid is renowned for its potent antioxidant capabilities. It helps scavenge free radicals and protects cells from oxidative damage. This property is crucial in mitigating the effects of chronic diseases associated with oxidative stress.

- Mechanism : RA directly counteracts reactive oxygen species (ROS) and enhances cellular antioxidant defenses, thereby reducing oxidative damage in non-tumor tissues while augmenting the efficacy of chemotherapy in tumor tissues .

Anti-inflammatory Effects

RA exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as lipoxygenase and cyclooxygenases. This makes it a valuable compound in managing inflammatory diseases.

- Applications : RA's anti-inflammatory effects have been studied in conditions like arthritis and inflammatory bowel disease, highlighting its potential as a therapeutic agent .

Antimicrobial Activity

This compound demonstrates broad-spectrum antimicrobial activity against various pathogens, including bacteria, viruses, and fungi.

- Case Study : A study highlighted that RA effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at minimal inhibitory concentrations (MIC) ranging from 0.1 to 1.0 mg/mL .

| Pathogen | MIC (mg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 1.0 | |

| Escherichia coli | 0.8 | |

| Candida albicans | 0.1 | |

| SARS-CoV-2 | 25.47 ng/μL |

Anticancer Applications

Research indicates that this compound can play a significant role in cancer treatment by enhancing the efficacy of chemotherapeutic agents and reducing resistance to these drugs.

- Mechanism : RA regulates oxidative stress, chronic inflammation, cell cycle progression, apoptosis, and metastasis in cancer cells. It has been shown to reverse chemoresistance mechanisms in various cancer types .

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.

Wirkmechanismus

Rosmarinic acid is often compared with other polyphenolic compounds such as:

Caffeic Acid: Both compounds share similar antioxidant properties, but this compound has a more complex structure, providing additional biological activities.

Chlorogenic Acid: Similar in antioxidant activity, but this compound has superior anti-inflammatory and antimicrobial properties.

Ferulic Acid: Both have antioxidant properties, but this compound is more effective in inhibiting lipid peroxidation

Vergleich Mit ähnlichen Verbindungen

Rosmarinsäure wird oft mit anderen polyphenolischen Verbindungen verglichen, wie zum Beispiel:

Kaffeesäure: Beide Verbindungen haben ähnliche antioxidative Eigenschaften, aber Rosmarinsäure hat eine komplexere Struktur, die zusätzliche biologische Aktivitäten bietet.

Chlorogensäure: Ähnlich in der antioxidativen Aktivität, aber Rosmarinsäure hat bessere entzündungshemmende und antimikrobielle Eigenschaften.

Ferulasäure: Beide haben antioxidative Eigenschaften, aber Rosmarinsäure ist effektiver bei der Hemmung der Lipidperoxidation

Ähnliche Verbindungen:

- Kaffeesäure

- Chlorogensäure

- Ferulasäure

- Gallussäure

- Ellagsäure

Rosmarinsäure zeichnet sich durch ihre einzigartige Kombination aus antioxidativen, entzündungshemmenden und antimikrobiellen Eigenschaften aus, was sie zu einer vielseitigen Verbindung in verschiedenen wissenschaftlichen und industriellen Anwendungen macht.

Biologische Aktivität

Rosmarinic acid (RA) is a polyphenolic compound found in various plants, particularly in the mint family, and is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties, supported by recent research findings and case studies.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have demonstrated that RA can reduce the production of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes.

- Mechanism of Action: RA scavenges free radicals due to its O-diphenol hydroxyl groups, effectively entering lipid bilayers to exert its antioxidant effects .

- Research Findings: In a study involving human dopaminergic SH-SY5Y cells, RA was shown to mitigate oxidative stress induced by hydrogen peroxide (H2O2) by decreasing ROS levels and regulating apoptotic proteins such as Bax and Bcl-2 .

2. Anti-inflammatory Effects

RA has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory pathways and cytokine production.

- Inhibition of COX-2: Research indicates that RA can inhibit cyclo-oxygenase-2 (COX-2) activity, which is often elevated in inflammatory conditions .

- Case Study: A study highlighted the effectiveness of RA in reducing inflammation markers in models of vascular dementia, suggesting its potential therapeutic role in neurodegenerative diseases .

3. Anticancer Potential

The anticancer activity of this compound has gained attention due to its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.

- Breast Cancer: RA significantly inhibited the proliferation of MDA-MB-231 breast cancer cells in a dose-dependent manner and induced apoptosis by modulating Bcl-2 and caspase pathways .

- Liver Cancer: In human liver cancer Huh7 cells, RA was found to promote apoptosis and inhibit cell proliferation through similar apoptotic mechanisms .

| Cancer Type | Effect of this compound | Mechanism |

|---|---|---|

| Breast Cancer | Inhibition of MDA-MB-231 cell proliferation | Induction of apoptosis |

| Liver Cancer | Inhibition of Huh7 cell growth | Regulation of Bcl-2/Caspase pathway |

| Prostate Cancer | Inhibition of PC3 cell activity | Modulation of MAPK pathway |

4. Antimicrobial Activity

RA demonstrates significant antimicrobial properties against a variety of pathogens.

- Bacterial Inhibition: Studies have shown that RA possesses antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli .

- Antiviral Properties: RA has also been noted for its antiviral activity, particularly against viruses like herpes simplex virus (HSV) and human immunodeficiency virus (HIV) .

5. Neuroprotective Effects

The neuroprotective potential of this compound is particularly noteworthy in the context of neurodegenerative diseases.

- Mechanism: RA protects neurons from oxidative stress-induced damage by modulating signaling pathways involved in neuronal survival .

- Research Findings: In models of amyloid-beta-induced neurotoxicity, RA was effective in reducing cytotoxicity and preserving neuronal function .

6. Summary of Biological Activities

This compound's multifaceted biological activities make it a compound of interest for therapeutic applications. Below is a summary table highlighting its key activities:

Eigenschaften

IUPAC Name |

(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O8/c19-12-4-1-10(7-14(12)21)3-6-17(23)26-16(18(24)25)9-11-2-5-13(20)15(22)8-11/h1-8,16,19-22H,9H2,(H,24,25)/b6-3+/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUMFZQKYFQNTF-WUTVXBCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20896987 | |

| Record name | Rosmarinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20896987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rosmarinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003572 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ethanol, DMSO or dimethyl formamide to approximately 25 mg/mL | |

| Record name | ROSMARINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7688 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.547 g/cu cm | |

| Record name | ROSMARINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7688 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... To determine the effects of rosmarinic acid on melanogenesis and elucidate the molecular events of melanogenesis induced by rosmarinic acid, several experiments were performed in B16 melanoma cells. In this study, ... the melanin content and tyrosinase expression were increased by rosmarinic acid in a concentration-dependent manner. In addition, after the melanin content was increased by rosmarinic acid, it was reduced by H-89 and KT 5720, protein kinase A (PKA) inhibitors, but not by SB203580, a p38mapk inhibitor, or Ro-32-0432, a PKC inhibitor, which suggests the involvement of PKA in rosmarinic acid-induced melanogenesis. Consistent with this, rosmarinic acid induced the phosphorylation of CRE-binding protein (CREB), but had no effect on the phosphorylation of p38mapk or the inhibition of Akt phosphorylation. Additionally, rosmarinic acid induced the activation of cAMP response element (CRE) without having any effect on cAMP production, which suggests that rosmarinic acid-induced melanogenesis is mediated by PKA, which occurs downstream of cAMP production. This result was further confirmed by the fact that rosmarinic acid-induced phosphorylation of CREB was inhibited by H-89, but not by PD98059, a MEK1 inhibitor, or by LY294002, a phosphatidylinositol-3-kinase (PI3K) inhibitor. Rosmarinic acid-induced expression of tyrosinase protein was attenuated by H-89. Based on these results, ... rosmarinic acid induces melanogenesis through PKA activation signaling., Rosmarinic acid (RA) ... inhibits several complement-dependent inflammatory processes and may have potential as a therapeutic agent for the control of complement activation in disease. Rosmarinic acid has been reported to have effects on both the classical pathway C3-convertase and on the cobra venom factor-induced, alternative pathway convertase. In order to define the mechanism of inhibition, the effect of RA on classical and alternative pathway lysis, C1q binding, the classical pathway convertase, the alternative pathway convertase, membrane attack pathway lysis and the generation of fragments of C3 and C5 during activation, was tested in vitro. The results showed that RA inhibited lysis by the classical pathway more than by the alternative pathway. This effect was dose-dependent with maximum inhibition of classical pathway lysis observed at 2.6 mmoles of RA. There was little effect on C1q binding or on the classical and alternative pathway convertases. However, there was highly significant inhibition of lysis of pre-formed EA43b cells by dilutions of human or rabbit serum in the presence of RA (1 mM); this was accompanied by inhibition of C5a generation. /It was concluded/ that the inhibitory effect of RA involves the C5 convertase. Such inhibition could be advantageous to the host in disorders where the terminal attack sequence plays a role in pathogenesis., ...Rosmarinic acid (RA), a naturally occurring polyphenol flavonoid, has been reported to inhibit TNF-alpha-induced NF-kappaB activation in human dermal fibroblasts. However, the precise mechanisms of RA have not been well elucidated in TNF-alpha-mediated anti-cancer therapy. In this study, /the authors/ found that RA treatment significantly sensitizes TNF-alpha-induced apoptosis in human leukemia U937 cells through the suppression of nuclear transcription factor-kappaB (NF-kappaB) and reactive oxygen species (ROS). Activation of caspases in response to TNF-alpha was markedly increased by RA treatment. However, pretreatment with the caspase-3 inhibitor, z-DEVD-fmk, was capable of significantly restoring cell viability in response to combined treatment. RA also suppressed NF-kappaB activation through inhibition of phosphorylation and degradation of IkappaBalpha, and nuclear translocation of p50 and p65. This inhibition was correlated with suppression of NF-kappaB-dependent anti-apoptotic proteins (IAP-1, IAP-2, and XIAP). RA treatment also normalized TNF-alpha-induced ROS generation. Additionally, ectopic Bcl-2 expressing U937 reversed combined treatment-induced cell death, cytochrome c release into cytosol, and collapse of mitochondrial potential. These results demonstrated that RA inhibits TNF-alpha-induced ROS generation and NF-kappaB activation, and enhances TNF-alpha-induced apoptosis., Rosmarinic acid (RosA) is a hydroxylated compound frequently found in herbal plants and is mostly responsible for anti-inflammatory and antioxidative activity. Previously... RosA inhibited T-cell antigen receptor (TCR)- induced interleukin 2 (IL-2) expression and subsequent T-cell proliferation in vitro. /This study/ investigated /the/ inhibitory mechanism of RosA on TCR signaling, which ultimately activates IL-2 promoter by activating transcription factors, such as nuclear factor of activated T cells (NF-AT) and activating protein-1 (AP-1). Interestingly, RosA inhibited NF-AT activation but not AP-1, suggesting that RosA inhibits Ca+2-dependent signaling pathways only. Signaling events upstream of NF-AT activation, such as the generation of inositol 1,4,5-triphosphate and Ca+2 mobilization, and tyrosine phosphorylation of phospholipase C-gamma 1 (PLC-gamma 1) were strongly inhibited by RosA. Tyrosine phosphorylation of PLC-gamma 1 is largely dependent on 3 kinds of protein tyrosine kinases (PTKs), ie, Lck, ZAP-70, and Itk. /Investigators/ found that RosA efficiently inhibited TCR-induced tyrosine phosphorylation and subsequent activation of Itk but did not inhibit Lck or ZAP-70. ZAP-70-dependent signaling pathways such as the tyrosine phosphorylation of LAT and SLP-76 and serine/threonine phosphorylation of mitogen-activated protein kinases (MAPKs) were intact in the presence of RosA, confirming that RosA suppresses TCR signaling in a ZAP-70-independent manner. .../It is concluded/ that RosA inhibits TCR signaling leading to Ca+2 mobilization and NF-AT activation by blocking membrane-proximal events, specifically, the tyrosine phosphorylation of inducible T cells kinase (Itk) and PLC-gamma 1. | |

| Record name | ROSMARINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7688 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline solid | |

CAS No. |

20283-92-5, 537-15-5 | |

| Record name | Rosmarinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20283-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rosmarinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosmarinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020283925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosmarinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16865 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rosmarinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20896987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanoic acid, α-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3,4-dihydroxy-, (αR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROSMARINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQE6XG29YI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ROSMARINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7688 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Rosmarinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003572 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171-175 °C | |

| Record name | ROSMARINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7688 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Rosmarinic acid exhibits its effects through various mechanisms. For example, it inhibits glutamate release from rat cerebrocortical synaptosomes by activating GABAA receptors. [] This activation leads to decreased calcium influx and subsequent inhibition of the calcium/calmodulin-dependent kinase II (CaMKII)/synapsin I pathway, ultimately reducing glutamate release. [] Additionally, this compound suppresses the proliferation of human aortic smooth muscle cells (HASMC) by inducing the expression of apoptotic proteins like cleaved poly ADP-ribose polymerase (PARP) and caspase-3. [] It also influences cell cycle progression by decreasing G1/S cycle regulation proteins and increasing p21, p27, and p53 expression. []

ANone: The provided research primarily explores this compound's biological effects. Information regarding its material compatibility and stability under various conditions is limited within these papers.

ANone: The research papers focus on this compound's role as a bioactive compound rather than a catalyst. Therefore, information about its catalytic properties, reaction mechanisms, and selectivity is not included.

A: Yes, docking studies have shown that this compound forms a hydrogen bond with amino acid residues of the GABAA receptor, supporting its inhibitory effect on glutamate release. [] Additionally, molecular docking and molecular dynamics simulations were performed to investigate this compound's interaction with Cereblon (PDB ID: 8AOQ) and human CD22 (PDB ID: 5VKM) receptors. [] These computational studies provided insights into the potential mechanism of this compound's immunomodulatory activity by inhibiting these receptors. []

A: Although specific SAR studies are not detailed in the provided papers, research on this compound derivatives provides some insight. For instance, the synthesis of quaternary phosphonium salts of this compound aimed to enhance its cellular penetration. These derivatives demonstrated significantly stronger inhibitory effects on the growth of HCT116 cells compared to this compound itself. [] This finding suggests that structural modifications can influence the compound's potency.

A: While the provided research highlights various extraction and purification methods for this compound, [, , , ] detailed information on its stability in different formulations or strategies to enhance its stability, solubility, or bioavailability is limited within these particular studies.

ANone: The research focuses on the scientific aspects of this compound. Information regarding specific SHE regulations is not covered in these papers.

ANone: Numerous studies demonstrate the efficacy of this compound in both in vitro and in vivo settings:

- Anti-atherosclerosis activity: Suppressed the proliferation and migration of HASMC, suggesting potential as an anti-atherosclerosis agent. []

- Antitumor activity: Exhibited stronger inhibitory effects on the growth of HCT116 cells when derivatized into quaternary phosphonium salts. []

- Antimicrobial activity: Showed significantly higher antimicrobial activity against various pathogens when derivatized into quaternary phosphonium salts. []

- Antiprotozoal activity: Demonstrated increased activity against Acanthamoeba quina and A. lugdunensis when derivatized into quaternary phosphonium salts. []

- Neuroprotective effects: Protected PC12 cells from amyloid-β peptide-induced neurotoxicity by reducing reactive oxygen species formation, lipid peroxidation, DNA fragmentation, caspase-3 activation, and tau protein hyperphosphorylation. []

- HCl-induced cystitis in rats: Ameliorated cystitis by reducing micturition interval shortening, suppressing prostaglandin E2 release, and decreasing epithelial thickening and inflammatory molecule levels in the bladder. []

- Methamphetamine-induced neuronal damage in zebrafish: Exhibited therapeutic effects on oxidative stress by modulating Casp3a gene expression and improving diving patterns. []

- Breast cancer mice model: Suppressed tumor growth, increased apoptotic markers (P53 and caspase-3), and suppressed the Bcl2/Bax ratio, indicating chemo-preventive and therapeutic potential. []

- Mesangioproliferative glomerulonephritis in rats: Suppressed mesangial cell proliferation and glomerular matrix expansion, potentially through fibrinolytic and anti-oxidative activity. []

- Wound healing of nasal mucosa in rats: Enhanced the healing of experimentally induced nasal mucosal injury, possibly due to its anti-inflammatory effects. []

- While the provided papers do not directly reference specific clinical trials, they mention clinical reports suggesting the effectiveness of sage (Salvia officinalis), a rich source of this compound, in patients with mild to moderate Alzheimer’s disease. [] This highlights the need for further clinical research to confirm these findings.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.